Cas no 1803836-83-0 (3,5-Dibromo-2-fluoroanisole)

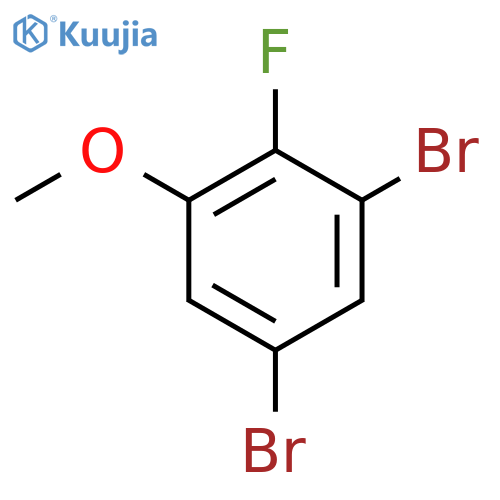

3,5-Dibromo-2-fluoroanisole structure

商品名:3,5-Dibromo-2-fluoroanisole

CAS番号:1803836-83-0

MF:C7H5Br2FO

メガワット:283.920404195786

CID:4706098

3,5-Dibromo-2-fluoroanisole 化学的及び物理的性質

名前と識別子

-

- 3,5-Dibromo-2-fluoroanisole

- 1,5-Dibromo-2-fluoro-3-methoxybenzene

-

- インチ: 1S/C7H5Br2FO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3

- InChIKey: XEDDTZGPDJTNGE-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(=C1F)OC)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 134

- トポロジー分子極性表面積: 9.2

3,5-Dibromo-2-fluoroanisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013015432-1g |

3,5-Dibromo-2-fluoroanisole |

1803836-83-0 | 97% | 1g |

1,504.90 USD | 2021-06-25 | |

| Alichem | A013015432-250mg |

3,5-Dibromo-2-fluoroanisole |

1803836-83-0 | 97% | 250mg |

494.40 USD | 2021-06-25 | |

| Alichem | A013015432-500mg |

3,5-Dibromo-2-fluoroanisole |

1803836-83-0 | 97% | 500mg |

798.70 USD | 2021-06-25 | |

| A2B Chem LLC | AI39695-1g |

1,5-dibromo-2-fluoro-3-methoxybenzene |

1803836-83-0 | 98% | 1g |

$662.00 | 2024-04-20 | |

| A2B Chem LLC | AI39695-250mg |

1,5-dibromo-2-fluoro-3-methoxybenzene |

1803836-83-0 | 98% | 250mg |

$271.00 | 2024-04-20 |

3,5-Dibromo-2-fluoroanisole 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1803836-83-0 (3,5-Dibromo-2-fluoroanisole) 関連製品

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量